4-Fluoro-2-methylbenzothiazole
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Overview
Description
4-Fluoro-2-methylbenzothiazole is a heterocyclic aromatic compound that features a benzene ring fused to a thiazole ring, with a fluorine atom at the 4th position and a methyl group at the 2nd position.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis, suggesting that they may target enzymes or proteins essential for the survival of these bacteria .
Mode of Action
Benzothiazole derivatives have been suggested to interact with their targets, leading to changes that inhibit the growth ofMycobacterium tuberculosis
Result of Action
Benzothiazole derivatives have been reported to exhibit inhibitory effects againstMycobacterium tuberculosis , suggesting that these compounds may lead to the death of these bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methylbenzothiazole typically involves the cyclization of 2-aminobenzenethiol with a fluorinated carbonyl compound. One common method includes the reaction of 2-aminobenzenethiol with 4-fluoroacetophenone under acidic conditions to form the desired benzothiazole ring .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors to optimize reaction conditions and yield. The process often includes the use of catalysts and solvents that facilitate the cyclization reaction while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methylbenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted benzothiazoles depending on the reagents used.
Scientific Research Applications
4-Fluoro-2-methylbenzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anti-cancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Comparison with Similar Compounds
2-Methylbenzothiazole: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Chloro-2-methylbenzothiazole: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
2-Methyl-6-fluorobenzothiazole: Fluorine atom at a different position, affecting its electronic properties and reactivity.
Uniqueness: 4-Fluoro-2-methylbenzothiazole is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct electronic and steric properties. These features make it particularly valuable in the design of new materials and pharmaceuticals .
Properties
IUPAC Name |
4-fluoro-2-methyl-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNS/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBYTBBEILWUMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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